molecular formula C18H23ClN2O B13810362 2-Hydroxy Desipramine-d6 Hydrochloride

2-Hydroxy Desipramine-d6 Hydrochloride

Cat. No.: B13810362
M. Wt: 324.9 g/mol
InChI Key: LCRZCUOKZSTKBD-LXHFCXKCSA-N
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Description

2-Hydroxy Desipramine-d6 Hydrochloride is a deuterated form of 2-Hydroxy Desipramine, which is a metabolite of Desipramine. Desipramine is a tricyclic antidepressant (TCA) used primarily in the treatment of depression. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Desipramine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy Desipramine-d6 Hydrochloride involves the deuteration of DesipramineThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy Desipramine-d6 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various metabolites of Desipramine, such as 2-Hydroxy Desipramine and its deuterated forms .

Scientific Research Applications

2-Hydroxy Desipramine-d6 Hydrochloride is widely used in scientific research for various applications:

Mechanism of Action

2-Hydroxy Desipramine-d6 Hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine and serotonin, leading to an increase in the levels of these neurotransmitters in the synaptic cleft. This action helps alleviate the symptoms of depression. The compound also interacts with various receptors, including β-adrenergic receptors and serotonergic receptors, to modulate neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy Desipramine-d6 Hydrochloride is unique due to its deuterated nature, which makes it a valuable tool in pharmacokinetic studies. The presence of deuterium atoms helps in tracing the metabolic pathways and understanding the pharmacokinetics of Desipramine more accurately .

Properties

Molecular Formula

C18H23ClN2O

Molecular Weight

324.9 g/mol

IUPAC Name

11-[1,1,2,2,3,3-hexadeuterio-3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol;hydrochloride

InChI

InChI=1S/C18H22N2O.ClH/c1-19-11-4-12-20-17-6-3-2-5-14(17)7-8-15-13-16(21)9-10-18(15)20;/h2-3,5-6,9-10,13,19,21H,4,7-8,11-12H2,1H3;1H/i4D2,11D2,12D2;

InChI Key

LCRZCUOKZSTKBD-LXHFCXKCSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])NC)C([2H])([2H])N1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O.Cl

Canonical SMILES

CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O.Cl

Origin of Product

United States

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